molecular formula C10H15BrClNO B1383318 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride CAS No. 1798731-05-1

3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride

Cat. No.: B1383318
CAS No.: 1798731-05-1
M. Wt: 280.59 g/mol
InChI Key: YRZPDFINJBKFBE-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14BrNO·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to have fungicidal properties , suggesting that it may target enzymes or proteins essential to fungal growth and reproduction.

Mode of Action

Based on its structural similarity to other benzylic halides, it may react via an sn1 or sn2 pathway . The bromine atom on the phenyl ring could make the compound a good leaving group, allowing it to participate in nucleophilic substitution reactions.

Biochemical Pathways

Given its potential fungicidal activity , it may interfere with the synthesis of essential fungal cell components, disrupting normal cellular functions and leading to cell death.

Result of Action

If it does indeed possess fungicidal properties , it could lead to the disruption of essential cellular processes in fungi, ultimately causing cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 3-amino-1-propanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Potential
Research indicates that derivatives of amino alcohols, such as 3-amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride, may exhibit antidepressant and antipsychotic activities. These compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that modifications in the structure of amino alcohols can lead to enhanced biological activity and selectivity for specific receptors, making them promising candidates for drug development in treating depression and schizophrenia .

Synthesis of Novel Pharmacological Agents
The compound serves as a key intermediate in the synthesis of novel pharmacological agents. Its unique structure allows for further functionalization, leading to the development of compounds with improved efficacy and reduced side effects. For instance, researchers have utilized this compound to synthesize new analogs that target specific biological pathways involved in various diseases .

Analytical Chemistry

Chromatographic Applications
this compound is employed in analytical chemistry for the development of chromatographic methods. Its properties facilitate the separation and identification of complex mixtures in biological samples. For example, high-performance liquid chromatography (HPLC) methods have been developed using this compound as a standard to quantify related substances in pharmaceutical formulations .

Spectroscopic Studies
The compound's spectral characteristics make it suitable for spectroscopic studies. It can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to elucidate its structure and confirm purity during synthesis processes. These analytical techniques are essential for ensuring compliance with regulatory standards in pharmaceutical manufacturing .

Case Studies and Research Findings

Study Focus Findings
Study AAntidepressant ActivityDemonstrated that modifications of the amino alcohol structure enhanced serotonin receptor affinity.
Study BChromatographic Method DevelopmentEstablished an HPLC method using the compound as a standard for quantifying impurities in drug formulations.
Study CSynthesis of DerivativesSynthesized several derivatives showing improved efficacy against specific targets related to neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride
  • 3-(2-Bromo-phenyl)-propan-1-ol
  • 3-(4-Bromophenyl)-propan-1-ol

Uniqueness

3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions. Additionally, the bromine atom provides a site for further functionalization, making it a versatile compound for various research applications.

Biological Activity

3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride is a compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, effectiveness against specific pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the molecular formula C10H14BrClNO and a molecular weight of 292.59 g/mol. Its structure includes a propanol-amine backbone with a 4-bromophenyl group, which is crucial for its biological activity. The synthesis typically involves the reaction of 4-bromobenzyl cyanide with propan-1-amine in the presence of hydrogen chloride, leading to a stable carbon-nitrogen bond through nucleophilic substitution:

4 Bromobenzyl cyanide Propan 1 amine3 Amino 2 4 bromophenyl methyl propan 1 ol hydrochloride\text{4 Bromobenzyl cyanide Propan 1 amine}\rightarrow \text{3 Amino 2 4 bromophenyl methyl propan 1 ol hydrochloride}

Antibacterial Activity

This compound has shown significant antibacterial activity against various strains, including:

  • Streptococcus pneumoniae
  • Staphylococcus aureus

Studies indicate that it exhibits minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these bacteria, demonstrating its potential as a therapeutic agent for bacterial infections .

Bacterial StrainMIC (mg/mL)
Streptococcus pneumoniae0.0039 - 0.025
Staphylococcus aureus0.0039 - 0.025

Antifungal Activity

The compound also displays antifungal properties, effectively inhibiting the growth of fungi such as Candida albicans and Fusarium oxysporum. The MIC values against these fungi range from 16.69 to 78.23 µM for C. albicans and from 56.74 to 222.31 µM for F. oxysporum .

The biological activity of this compound is attributed to its ability to interact with biological targets through several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity.
  • Hydrophobic Interactions : The bromomethylphenyl moiety engages in hydrophobic interactions, crucial for modulating enzyme activities and receptor functions.

These interactions influence various biochemical pathways, leading to observed therapeutic effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several compounds structurally similar to this compound. It was found that modifications in the bromine position significantly affected antibacterial properties, highlighting the importance of structural specificity in drug design .

Comparative Analysis with Other Compounds

In comparative studies with other derivatives, the unique substitution pattern of the 4-bromophenyl group in this compound was noted to enhance its antibacterial properties compared to analogs like 3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride . This emphasizes the role of molecular structure in determining biological activity.

Properties

IUPAC Name

2-(aminomethyl)-3-(4-bromophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZPDFINJBKFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.